molecular formula C12H17NO2 B1649950 Methyl 3-(4-aminophenyl)-3-methylbutanoate CAS No. 1092286-42-4

Methyl 3-(4-aminophenyl)-3-methylbutanoate

Cat. No.: B1649950
CAS No.: 1092286-42-4
M. Wt: 207.27
InChI Key: DQUIBYVBGPLDKE-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)-3-methylbutanoate ( 1092286-42-4) is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is classified as an organic building block, a category of chemicals that serve as fundamental starting materials or intermediates in the research, development, and synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) . The compound features both an aromatic amine and a methyl ester functional group on a tertiary carbon chain. The amine group on the phenyl ring makes it a valuable intermediate for further chemical transformations, such as the formation of amides or imines, which are common motifs in drug discovery . Similarly, the ester group can be hydrolyzed to a carboxylic acid or undergo other reactions, increasing its utility in modular synthesis. In pharmaceutical research, ester derivatives of related compounds have been synthesized and evaluated for significant biological activities, including acting as angiotensin-II receptor antagonists with antihypertensive, antioxidant, and urease inhibition properties . This suggests that this compound could serve as a key synthetic precursor in similar medicinal chemistry campaigns. The product is typically supplied with a purity of 98% and is intended for research and development purposes exclusively . It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this material.

Properties

IUPAC Name

methyl 3-(4-aminophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,8-11(14)15-3)9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUIBYVBGPLDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257249
Record name Methyl 4-amino-β,β-dimethylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092286-42-4
Record name Methyl 4-amino-β,β-dimethylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092286-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-β,β-dimethylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification

The most direct route involves esterification of 3-(4-aminophenyl)-3-methylbutanoic acid using methanol under acidic conditions. Thionyl chloride (SOCl₂) is widely employed as both a catalyst and dehydrating agent. In a representative procedure:

  • Reagent ratios : 1:10 molar ratio of acid to SOCl₂
  • Solvent system : Anhydrous methanol at 0–5°C
  • Yield : 78–99% after 12–24 hours

Critical parameters include temperature control to prevent side reactions such as N-acylation of the aromatic amine. NMR monitoring confirms complete esterification when the carboxylic acid proton (δ 12–13 ppm) disappears.

Sulfuric Acid-Mediated Esterification

Alternative protocols use concentrated H₂SO₄ (3 drops per 10 mL methanol) under reflux:

  • Reaction time : 24 hours
  • Workup : Neutralization with NaHCO₃ followed by ethyl acetate extraction
  • Yield : 74%

This method avoids SOCl₂’s corrosiveness but requires careful pH adjustment to prevent acid-catalyzed decomposition of the ester.

Catalytic Hydrogenation of Nitro Precursors

Hydrogenation of Methyl 3-(4-Nitrophenyl)-3-Methylbutanoate

Reduction of the nitro group to an amine is efficiently achieved via catalytic hydrogenation:

Catalyst Pressure (psi) Solvent Time (h) Yield (%)
10% Pd/C 35–60 MeOH/THF 4–24 82–95
5% Pd/C Atmospheric Ethanol 24 76

Key considerations:

  • Catalyst loading : 10% Pd/C achieves faster reduction (4 h vs. 24 h for 5% Pd/C)
  • Solvent effects : Methanol/THF mixtures improve substrate solubility, reducing reaction time by 50% compared to ethanol

In Situ Hydrogenation-Esterification

Integrated approaches combine nitro reduction and esterification in one pot:

  • Hydrogenate methyl 3-(4-nitrophenyl)-3-methylbutenoate to the amine
  • Simultaneously esterify using excess methanol
  • Advantage : Eliminates intermediate isolation steps
  • Yield : 91%

Biocatalytic Synthesis Using Transaminases

Emerging methods employ engineered transaminases for enantioselective synthesis:

Reaction Parameters

  • Substrate : 3-Keto-4-(4-aminophenyl)-3-methylbutanoate
  • Cofactor : Pyridoxal phosphate (0.01–0.1 equiv)
  • Amino donor : Isopropylamine (5–7 equiv)
  • Solubilizer : DMSO (10% v/v)

Process Optimization

  • pH : 7.0 (Tris-HCl buffer)
  • Temperature : 25–35°C
  • Conversion : 87% after 24 hours

This green chemistry approach avoids heavy metal catalysts but requires specialized enzyme preparation and cofactor recycling systems.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost ($/g) Scalability
SOCl₂ esterification 99 98 12 Industrial
Pd/C hydrogenation 95 99 45 Pilot scale
Biocatalytic 87 95 220 Lab scale

Industrial applications favor SOCl₂-mediated esterification due to low cost and high throughput, while pharmaceutical GMP synthesis prefers hydrogenation for superior purity.

Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (CDCl₃) : δ 6.98 (d, 2H, J=8.2 Hz), 6.61 (d, 2H, J=8.4 Hz), 3.65 (s, 3H), 2.83 (t, 2H), 2.56 (t, 2H)
  • MS (EI) : m/z 180 [M+H]⁺

HPLC Purity Assessment

  • Column : C18, 250 × 4.6 mm
  • Mobile phase : 60:40 MeCN/H₂O + 0.1% TFA
  • Retention time : 8.2 min

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenyl)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-(4-aminophenyl)-3-methylbutanoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it an essential intermediate in synthetic pathways.

Biochemical Applications

In biological research, this compound acts as a precursor in peptide synthesis. Its structural features enable it to interact with enzymes and receptors, influencing their activity through hydrogen bonding and other molecular interactions. This property is particularly valuable in drug development, where understanding enzyme mechanisms can lead to the design of effective inhibitors .

Medicinal Chemistry

This compound has been investigated for its potential use in drug development, especially as an enzyme inhibitor. Studies have shown that derivatives of this compound can exhibit inhibitory activity against neurotransmitter transporters, such as GABA transporters (GATs), which are critical in neurological research .

Case Study 1: Enzyme Inhibition

A study focused on novel functionalized amino acids demonstrated that derivatives similar to this compound could inhibit GABA uptake effectively. The research highlighted the impact of structural modifications on the inhibitory potency against different GAT subtypes .

CompoundGAT Inhibition Potency (pIC50)
STB286425.36 (mGAT4)
Analog A5.43 (mGAT2)
Analog B4.00 (mGAT1)

This data illustrates the compound's potential for targeting specific neurological pathways.

Case Study 2: Peptide Synthesis

Research on N-protected derivatives of 4-amino butanoic acid demonstrated their utility in synthesizing peptides with antihypertensive properties. Compounds derived from this compound were shown to inhibit human plasma renin activity, indicating their therapeutic potential for treating hypertension .

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminophenyl)-3-methylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which can interact with various enzymes and receptors in the body.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 3-(4-aminophenyl)-3-methylbutanoate, the following structurally or functionally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Significance Reference ID
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate C₁₃H₁₈O₃ 222.28 4-Methoxyphenyl group Intermediate for oxazolidinone synthesis
(3-(4-Bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate C₂₅H₂₁BrClNO₃ 498.80 Bromophenoxy, chlorophenyl, cyano groups Synthetic pyrethroid insecticide studies
Methyl 3-amino-3-(4-fluorophenyl)butanoate C₁₁H₁₄FNO₂ 223.24 4-Fluorophenyl, amino group Potential pharmaceutical intermediate
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ 146.18 Hydroxy group, ethyl ester Flavor/fragrance industry
Ethyl 2-(4-(3-aminotetrahydrofuran-3-yl)phenyl)-3-methylbutanoate C₁₈H₂₅NO₃ 303.39 Tetrahydrofuran-amino hybrid Specialized building block in synthesis
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid C₁₂H₁₅FO₂ 210.24 Carboxylic acid, fluoromethylphenyl Intermediate for fine chemicals

Key Findings

Functional Group Influence: The 4-aminophenyl group in the target compound distinguishes it from analogs like the 4-methoxyphenyl derivative and the 4-fluorophenyl variant . The amino group enhances nucleophilic reactivity, making it valuable in coupling reactions (e.g., amidation or Schiff base formation). In contrast, the methoxy group in Methyl 3-(4-methoxyphenyl)-3-methylbutanoate improves lipophilicity, which may influence bioavailability in drug candidates .

Ester vs. Acid Derivatives: The methyl ester in the target compound contrasts with carboxylic acid derivatives like 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid . Esters are generally more volatile and less acidic, favoring their use in synthetic intermediates over direct bioactivity.

Complexity and Applications: The bromo-chloro-cyano substituted pyrethroid analog (C₂₅H₂₁BrClNO₃) demonstrates how branching and halogenation enhance insecticidal activity . The target compound lacks such electronegative groups, limiting its direct pesticidal utility but retaining versatility in medicinal chemistry.

Synthetic Flexibility: The ethyl ester with a tetrahydrofuran-amino hybrid (C₁₈H₂₅NO₃) underscores the adaptability of butanoate scaffolds in incorporating heterocyclic motifs, a strategy that could be applied to modify the target compound for targeted drug delivery.

Research Significance and Gaps

  • Thermodynamic Data : Boiling points, melting points, and solubility data are absent in the provided sources, highlighting a need for experimental characterization .
  • Ecological Impact : Unlike the pyrethroid analog , the environmental persistence or toxicity of the target compound remains unexplored.

Biological Activity

Methyl 3-(4-aminophenyl)-3-methylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a methyl ester functional group attached to a branched aliphatic chain with an amino group on the aromatic ring. Its molecular formula is C12H17NO2C_{12}H_{17}NO_2, and it has a molecular weight of approximately 205.27 g/mol.

PropertyValue
Molecular FormulaC12H17NO2C_{12}H_{17}NO_2
Molecular Weight205.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have investigated the anticancer potential of derivatives related to this compound. For instance, compounds derived from similar scaffolds have shown promising inhibitory effects against various cancer cell lines.

  • Case Study : A derivative exhibiting potent antiproliferative activity was identified with IC50 values in the range of 0.630.93μM0.63-0.93\,\mu M against H460, HCC827, and H1975 cell lines, demonstrating significantly higher potency compared to traditional compounds like honokiol .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Cell Cycle Arrest : Induction of G0/G1 phase arrest.
  • Apoptosis : Triggering programmed cell death pathways.
  • Autophagy Modulation : Influence on cellular autophagy processes, which can either enhance or inhibit cancer cell survival depending on the context .

Inhibition of Enzymatic Activity

This compound and its analogs have been evaluated for their ability to inhibit specific enzymes that are implicated in cancer progression and other diseases.

  • Example : Inhibitors targeting human carbonic anhydrases have been synthesized, showcasing low nanomolar activity against these enzymes, which play roles in tumor growth and metastasis .

Toxicological Profile

The compound has been noted for its potential skin irritation properties, indicating that while it may possess beneficial biological activities, safety assessments are crucial for therapeutic applications .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Amino Group : Utilizing amination techniques on suitable precursors.
  • Esterification Process : Reacting the resulting amino compound with methyl esters under acidic or basic conditions to yield the final product.

Table 2: Synthesis Overview

StepReaction TypeConditions
AminationNucleophilic substitutionRoom temperature
EsterificationAcid-catalyzed reactionReflux in organic solvent

Q & A

Q. How is this compound evaluated as a human aromatase inhibitor?

  • Methodological Answer :
  • In Vitro Assays : Measure inhibition of placental aromatase activity via tritiated water release from [¹⁴C]androstenedione, following protocols for 3-(4-aminophenyl)piperidine derivatives .
  • Cell-Based Models : Use hormone-dependent breast cancer cells (e.g., MCF-7) to assess estrogen suppression, with tamoxifen as a control .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-aminophenyl)-3-methylbutanoate
Reactant of Route 2
Methyl 3-(4-aminophenyl)-3-methylbutanoate

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